molecular formula C24H29ClN4O2 B11358562 2-(4-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

2-(4-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide

Cat. No.: B11358562
M. Wt: 441.0 g/mol
InChI Key: AVXWZLLZATYZAH-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is attached via etherification reactions, typically using chlorophenol and an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 1-(4-chlorophenyl)piperidine and 4-(4-chlorophenyl)piperidine share structural similarities.

    Benzodiazole Derivatives: Compounds like 1H-benzodiazole and 2H-benzodiazole have similar core structures.

Uniqueness

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity

Properties

Molecular Formula

C24H29ClN4O2

Molecular Weight

441.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H29ClN4O2/c1-3-29-22-9-6-19(26-24(30)16-31-20-7-4-18(25)5-8-20)14-21(22)27-23(29)15-28-12-10-17(2)11-13-28/h4-9,14,17H,3,10-13,15-16H2,1-2H3,(H,26,30)

InChI Key

AVXWZLLZATYZAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCC(CC4)C

Origin of Product

United States

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